4,4/'-Dihydroxydiphenyl Ether
CAS No.: 19650-90-9
Cat. No.: VC0217708
Molecular Formula: C12H10O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19650-90-9 |
---|---|
Molecular Formula | C12H10O3 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Properties
4,4'-Dihydroxydiphenyl ether possesses specific chemical and physical properties that define its behavior and applications in various chemical processes. The compound's structural characteristics contribute to its thermal stability and reactivity patterns.
Chemical Identifiers
The following table presents the key chemical identifiers for 4,4'-Dihydroxydiphenyl ether:
Parameter | Value |
---|---|
CAS Number | 1965-09-9 |
Molecular Formula | C₁₂H₁₀O₃ |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 4-(4-hydroxyphenoxy)phenol |
MDL Number | MFCD00016463 |
InChI Key | NZGQHKSLKRFZFL-UHFFFAOYSA-N |
PubChem CID | 16069 |
SMILES | C1=CC(=CC=C1O)OC2=CC=C(C=C2)O |
Physical Properties
The physical properties of 4,4'-Dihydroxydiphenyl ether are crucial for understanding its behavior in various applications:
Property | Characteristic |
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Physical Appearance | White to yellow crystalline powder |
Melting Point | 168°C |
Solubility | Soluble in methanol, ethanol, and acetone; limited solubility in water |
Crystal Structure | Crystalline solid at room temperature |
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 4,4'-Dihydroxydiphenyl ether, each with specific advantages and limitations. The selection of a particular method depends on factors such as desired purity, scale of production, and economic considerations.
Hydrolysis of 4,4'-Dibromodiphenyl Ether
This method represents one of the most established industrial routes:
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Preparation of 4,4'-dibromodiphenyl ether from diphenyl ether using bromine and a catalyst
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Hydrolysis of 4,4'-dibromodiphenyl ether using sodium hydroxide solution in the presence of copper ion catalysts
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Post-processing including neutralization, filtration, and purification
The reaction typically proceeds as follows:
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Diphenyl ether + Br₂ → 4,4'-Dibromodiphenyl ether + HBr
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4,4'-Dibromodiphenyl ether + 2NaOH → 4,4'-Dihydroxydiphenyl ether + 2NaBr
According to the Chinese patent (CN101121644B), an improved method involves:
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Heating 4,4'-dibromodiphenyl ether to 100-250°C
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Adding inorganic catalysts containing copper ions
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Adding mixed catalysts formed by large acyclic polyether compounds and quaternary ammonium salt compounds
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Adding sodium hydroxide solution for hydrolysis
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Cooling, precipitating, and separating the catalyst
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Neutralizing with hydrochloric acid
This optimized process reportedly achieves yields up to 64% with product purity exceeding 99.5% .
Synthesis from 4,4'-Diaminodiphenyl Ether
This synthetic route involves:
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Diazotization of 4,4'-diaminodiphenyl ether with sodium nitrite in acidic conditions
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Hydrolysis of the resulting diazonium salt
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Isolation and purification of the product
A specific procedure outlined in the literature involves:
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Adding 4,4'-diaminodiphenyl ether to 20% sulfuric acid
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Cooling to 0°C and adding sodium nitrite to form a diazonium salt
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Adding this solution to a heated mixture of sulfuric acid and nitrobenzene at 130°C
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Aging for 10 minutes to complete the hydrolysis
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Extracting with potassium hydroxide solution, washing with toluene
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Acidifying with hydrochloric acid and collecting the precipitate
This method can achieve yields of approximately 81.2% .
Oxidative Iodination Method
A method described in U.S. Patent 4638099A involves:
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Oxidatively iodinating diphenyl ether to form 4,4'-diiododiphenyl ether
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Converting the diiodo compound to 4,4'-dihydroxydiphenyl ether through appropriate reaction conditions
Comparative Analysis of Synthesis Methods
The following table compares the key aspects of different synthesis methods:
Synthesis Method | Starting Material | Typical Yield | Advantages | Limitations |
---|---|---|---|---|
Hydrolysis of 4,4'-dibromodiphenyl ether | Diphenyl ether → 4,4'-dibromodiphenyl ether | Up to 64% | High purity (>99.5%), industrially scalable | Multiple steps, requires handling of bromine |
Diazotization of 4,4'-diaminodiphenyl ether | 4,4'-diaminodiphenyl ether | ~81.2% | Higher yield than bromination route | Requires careful temperature control, multiple extraction steps |
Oxidative iodination | Diphenyl ether | Not specified | Direct use of diphenyl ether | Limited information on industrial scalability |
Chemical Reactivity and Structure
4,4'-Dihydroxydiphenyl ether exhibits specific reactivity patterns due to its unique structure featuring two hydroxyl groups connected by an ether-linked diphenyl backbone.
Fundamental Reaction Types
The compound undergoes several important reaction types:
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Oxidation reactions: Can be oxidized to form quinones using oxidizing agents such as potassium permanganate and hydrogen peroxide
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Reduction reactions: Undergoes reduction to form phenolic compounds using reducing agents like sodium borohydride
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Substitution reactions: Participates in electrophilic aromatic substitution reactions with reagents such as bromine or chlorine in the presence of Lewis acid catalysts
Reactivity Analysis in Aqueous Environment
Research using PCM/B3LYP method with the 6-31+G(d,p) basis set by Gaussian 09 has provided insights into the reactivity of 4,4'-dihydroxydiphenyl ether in water:
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The compound exhibits notable ability to bond with both electrophilic and electrophobic groups in water, with particular affinity for electrophilic groups
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The energy gap for first-level transition is 0.36117 a.u., indicating relatively low reactivity
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Electrostatic potential distribution analysis reveals specific reactivity patterns that influence its behavior in chemical processes
Structure-Property Relationships
The ether linkage in 4,4'-dihydroxydiphenyl ether imparts distinctive chemical and physical properties:
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The ether bridge provides rotational flexibility while maintaining structural integrity
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The para-positioned hydroxyl groups create symmetric reactivity centers ideal for polymerization reactions
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The resulting structure exhibits notable stability and resistance to high temperatures and oxidizing agents
Applications in Polymer Science
4,4'-Dihydroxydiphenyl ether serves as a crucial monomer in the synthesis of high-performance polymers, particularly due to its bifunctional nature and thermal stability.
Polymer Synthesis
The bifunctional nature of 4,4'-dihydroxydiphenyl ether makes it particularly valuable in condensation polymerization processes:
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Polyimides: Used as a monomer for synthesizing high-temperature resistant polyimide resins
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Polycarbonates: Serves as a building block for specialized polycarbonates with enhanced thermal properties
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Polyethers: Functions as a key component in various polyether formulations
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Poly(ether ketone)s: Contributes to the development of poly(ether ketone)s with superior mechanical properties
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Poly(ester)imides: Acts as a monomer in the synthesis of poly(ester)imide resins with combined thermal and mechanical advantages
Thermotropic Liquid Crystalline Polycarbonates
4,4'-Dihydroxydiphenyl ether has been employed in the synthesis of thermotropic liquid crystalline polycarbonates, which exhibit unique thermal, rheological, and mechanical properties:
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Used alongside other components such as 4,4'-dihydroxydiphenyl sulfone, 4,4'-dihydroxydiphenylsulfide, and 4,4'-dihydroxybenzophenone
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The resulting polymers demonstrate distinctive phase transitions and alignment properties characteristic of liquid crystalline materials
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These materials hold significant potential for applications requiring specialized thermal and mechanical performance characteristics
Cross-linking Applications
The compound serves important functions in cross-linking applications:
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Epoxy Resin Curing Agent: Functions as a curing agent for epoxy resins, imparting high thermal deformation temperature, good thermal stability, and excellent chemical and water resistance
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Cross-linking Agent: Used as a cross-linking agent in various polymeric systems to enhance mechanical properties and thermal stability
Industrial Production and Economic Considerations
The industrial production of 4,4'-dihydroxydiphenyl ether involves specific considerations regarding efficiency, cost-effectiveness, and environmental impact.
Production Challenges
Historical challenges in the commercial production of 4,4'-dihydroxydiphenyl ether include:
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Yield Limitations: Traditional synthesis routes typically achieved yields of only 40-50%
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Purity Issues: Conventional methods produced crude products with purity levels around 38-50%
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Cost Factors: High production costs have historically limited widespread commercial adoption despite the compound's valuable properties
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Side Reactions: Multiple side reactions in traditional synthesis routes reduced efficiency and increased purification complexity
Modern Industrial Methods
Recent innovations in production technology have addressed many historical challenges:
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Enhanced Catalytic Systems: Development of composite catalysts has reduced side reactions and improved yields
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Thermal Zone Setting-out: Implementation of thermal zone separation technology has significantly shortened reaction times and reduced energy consumption
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Recrystallization Techniques: Adoption of double solvent recrystallization methods has enabled achievement of product purity exceeding 99.5%
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Economic Viability: These improvements have decreased production costs while increasing product quality, enhancing competitive positioning in international markets
Market Positioning
Despite historical cost barriers, improved production methods have positioned 4,4'-dihydroxydiphenyl ether for expanded commercial applications:
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The compound commands premium pricing due to its specialized applications
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Commercial availability varies from small research quantities (25g) to larger industrial quantities (500g+)
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Market positioning focuses on its value as a high-performance intermediate rather than a commodity chemical
Research Findings and Future Perspectives
Recent research has expanded understanding of 4,4'-dihydroxydiphenyl ether's properties and potential applications.
Theoretical Studies
Computational chemistry has provided insights into fundamental properties:
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Frontier Molecular Orbital Analysis: Studies have investigated the compound's HOMO-LUMO gap and electronic transition properties
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Electrostatic Potential Distribution: Research has mapped electrostatic potential distributions to predict reactivity patterns
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Solvation Effects: Investigations have examined how aqueous environments influence the compound's reactivity and conformational preferences
Emerging Applications
Several emerging applications represent promising directions for future development:
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Sustainable Materials: Exploration of 4,4'-dihydroxydiphenyl ether in developing environmentally sustainable high-performance materials
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Electronic Applications: Investigation of its potential in specialized electronic materials and coatings
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Composite Materials: Research into its use in advanced composite formulations requiring enhanced thermal stability
Future Research Directions
Key areas for continued research include:
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Green Synthesis Routes: Development of environmentally friendly synthesis methods with reduced waste generation
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Structure-Property Relationships: Further elucidation of how structural modifications affect performance in various applications
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Novel Polymer Systems: Exploration of new polymeric systems incorporating 4,4'-dihydroxydiphenyl ether for specialized applications
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Biodegradation Studies: Investigation of environmental fate and biodegradation pathways
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